N-(1,3-dioxoisoindolin-4-yl)-2-(methylthio)benzamide
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Overview
Description
N-(1,3-dioxoisoindolin-4-yl)-2-(methylthio)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core with a 1,3-dioxoisoindolin-4-yl group and a methylthio substituent, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxoisoindolin-4-yl)-2-(methylthio)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the 1,3-dioxoisoindolin-4-yl intermediate, which is then reacted with 2-(methylthio)benzoyl chloride under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification using techniques like column chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxoisoindolin-4-yl)-2-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the 1,3-dioxoisoindolin-4-yl moiety can be reduced to form alcohols.
Substitution: The benzamide core can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(1,3-dioxoisoindolin-4-yl)-2-(methylthio)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1,3-dioxoisoindolin-4-yl)-2-(methylthio)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its potential anti-inflammatory properties may be due to its ability to inhibit certain enzymes involved in the inflammatory response.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-dioxoisoindolin-4-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide core.
N-(1,3-dioxoisoindolin-4-yl)-2-(methylthio)acetamide: Similar structure but with an acetamide group and a methylthio substituent.
Uniqueness
N-(1,3-dioxoisoindolin-4-yl)-2-(methylthio)benzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its benzamide core and methylthio substituent provide distinct properties that differentiate it from other similar compounds, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c1-22-12-8-3-2-5-9(12)14(19)17-11-7-4-6-10-13(11)16(21)18-15(10)20/h2-8H,1H3,(H,17,19)(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJIEEXXRBFCPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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